molecular formula C8H13N5O3 B2741836 N2-(1-methoxypropan-2-yl)-5-nitropyrimidine-2,4-diamine CAS No. 1257547-87-7

N2-(1-methoxypropan-2-yl)-5-nitropyrimidine-2,4-diamine

Cat. No.: B2741836
CAS No.: 1257547-87-7
M. Wt: 227.224
InChI Key: VOYFGHFIASCJFX-UHFFFAOYSA-N
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Description

N2-(1-methoxypropan-2-yl)-5-nitropyrimidine-2,4-diamine is a chemical compound with a unique structure that includes a pyrimidine ring substituted with nitro and diamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(1-methoxypropan-2-yl)-5-nitropyrimidine-2,4-diamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic conditions.

    Amination: The diamine groups are introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the pyrimidine ring under basic conditions.

    Methoxylation: The methoxypropan-2-yl group can be introduced via an alkylation reaction using a suitable alkylating agent like methoxypropanol in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N2-(1-methoxypropan-2-yl)-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N2-(1-methoxypropan-2-yl)-5-nitropyrimidine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N2-(1-methoxypropan-2-yl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The nitro and diamine groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The methoxypropan-2-yl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N1-(1-methoxypropan-2-yl)-N2-(2-nitrophenyl)oxalamide
  • N1-(2-chlorobenzyl)-N2-(1-methoxypropan-2-yl)oxalamide
  • N1-(2-methoxybenzyl)-N2-(1-methoxypropan-2-yl)oxalamide

Uniqueness

N2-(1-methoxypropan-2-yl)-5-nitropyrimidine-2,4-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of nitro and diamine groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-N-(1-methoxypropan-2-yl)-5-nitropyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O3/c1-5(4-16-2)11-8-10-3-6(13(14)15)7(9)12-8/h3,5H,4H2,1-2H3,(H3,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYFGHFIASCJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC1=NC=C(C(=N1)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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